molecular formula C21H24ClN5O B3003460 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1171657-48-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B3003460
CAS RN: 1171657-48-9
M. Wt: 397.91
InChI Key: QPYDXKSXJBNSPQ-UHFFFAOYSA-N
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Description

The compound “2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and an acetamide group .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the benzimidazole ring, which is a key component of many functional molecules . The synthesis process usually requires careful control to ensure the correct regiochemistry and substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular formula of C32H44N4O2 and a molecular weight of 516.72 . It contains several key functional groups, including a benzimidazole ring, a piperazine ring, and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The benzimidazole ring, in particular, is a key component of many functional molecules and can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 645.7±55.0 °C and a predicted density of 1.13±0.1 g/cm3 . It is a solid at room temperature and has a pKa of 8.73±0.10 (Predicted) .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential applications. For example, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O/c1-15-6-7-16(12-17(15)22)23-21(28)14-27-10-8-26(9-11-27)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDXKSXJBNSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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